molecular formula C8H9F3N2O B1426821 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1342725-36-3

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No. B1426821
CAS RN: 1342725-36-3
M. Wt: 206.16 g/mol
InChI Key: JAVDJDQEDRNTQR-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the specific molecular structure of “2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” are not available in the searched resources. The reactivity of a compound is determined by its structure, particularly the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, molecular formula, molecular weight, and physical properties. Unfortunately, this information is not available for “2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” in the searched resources .

Scientific Research Applications

Synthesis of Biheterocyclic Compounds

  • Malavolta et al. (2014) explored the synthesis of new biheterocyclic compounds using a process involving cyclocondensation. This method was applied to create a variety of 1-(5-hydroxy-5-trifluoromethyl-1H-pyrazol-1-yl)-3-(6-trifluoromethyl pyrimidin-4-yl)-propan-1-ones, highlighting the compound's role in the formation of complex biheterocycles (Malavolta et al., 2014).

X-Ray Structural Analysis and Cyclocondensation

  • The synthesis and structural analysis of related compounds, such as 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, was investigated by Flores et al. (2018). This research offers insights into the crystal structure and potential applications in cyclocondensation reactions (Flores et al., 2018).

pH Measurement in Biological Media

  • Jones et al. (1996) explored the synthesis of a series of trifluoromethylazoles, including compounds with structural similarities to the specified chemical. These compounds were found to be potentially useful for measuring pH in biological media using 19F NMR spectroscopy, demonstrating the compound's relevance in biochemical analysis (Jones et al., 1996).

Synthesis of Sterically Hindered Chelating Macrobicycles

  • Wang et al. (2009) discussed the synthesis and functional group transformations of Tris(pyrazol-1-yl)methane (Tpm) and -ethane (Tpe) derivatives. This research is indicative of the compound's potential in the preparation of complex macrocycles, which could have applications in coordination chemistry and catalysis (Wang et al., 2009).

Proton NMR Analysis and Crystallographic Studies

  • Avasthi et al. (2001) conducted Proton NMR analysis and X-ray crystallographic studies on related pyrazoline compounds. These studies provide insights into molecular interactions and crystal engineering, which could be relevant for materials science and molecular design (Avasthi et al., 2001).

Synthesis of Fluorescent Compounds

  • Sagitova et al. (2023) synthesized a compound with structural elements similar to 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one. This compound exhibits fluorescence in a long wave region, suggesting applications in areas such as optical materials and sensor technology (Sagitova et al., 2023).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This information is not available for “2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” in the searched resources .

Safety and Hazards

The safety and hazards of a compound are determined by its physical, chemical, and toxicological properties. Unfortunately, this information is not available for “2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” in the searched resources .

properties

IUPAC Name

2,2,2-trifluoro-1-(1-propan-2-ylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVDJDQEDRNTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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